molecular formula C14H10Cl3N3O2 B10926478 1-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione

1-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione

Cat. No.: B10926478
M. Wt: 358.6 g/mol
InChI Key: XHLHQGQZNUVSTJ-UHFFFAOYSA-N
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Description

1-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

The synthesis of 1-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

1-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

1-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 1-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione include other pyrrolidine-2,5-dione derivatives and pyrazole-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The unique combination of the pyrazolyl and chlorobenzyl groups in this compound distinguishes it from others, providing specific properties that can be advantageous in certain applications .

List of Similar Compounds

Properties

Molecular Formula

C14H10Cl3N3O2

Molecular Weight

358.6 g/mol

IUPAC Name

1-[4-chloro-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C14H10Cl3N3O2/c15-9-2-1-8(5-10(9)16)6-19-7-11(17)14(18-19)20-12(21)3-4-13(20)22/h1-2,5,7H,3-4,6H2

InChI Key

XHLHQGQZNUVSTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=NN(C=C2Cl)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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